![molecular formula C8H8FNO2 B152275 (R)-4-Fluorophenylglycine CAS No. 93939-74-3](/img/structure/B152275.png)
(R)-4-Fluorophenylglycine
Overview
Description
(R)-4-Fluorophenylglycine is a fluorinated analogue of phenylglycine, which is an important compound in medicinal chemistry due to its potential biological activity. The presence of a fluorine atom on the phenyl ring can significantly alter the compound's properties and interactions with biological receptors .
Synthesis Analysis
The synthesis of fluorinated α-aminophosphonic acid analogues, which are structurally related to (R)-4-Fluorophenylglycine, has been achieved through the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide . Additionally, the synthesis of N-protected α-fluoro-α-amino acid esters, which are key intermediates to compounds like (R)-4-Fluorophenylglycine, has been described. These esters were obtained by reacting bromofluoroacetates with potassium salts of di-t-butyl and dibenzyl iminodicarboxylate, followed by hydrolysis to afford the corresponding acids .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been characterized using NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction methods. These techniques have provided detailed insights into the unusual structures of the amino-phosphonic acids, which are analogues of (R)-4-Fluorophenylglycine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluorinated phenylglycine derivatives include the reaction of bromofluoroacetates with iminodicarboxylate potassium salts, followed by hydrolysis of the esters to yield the key N-protected α-fluoroglycine compounds. However, attempts to convert these compounds into the α-fluoroglycine structure itself by acidic N-deprotection or hydrogenative debenzylation were unsuccessful, as they did not produce the desired compounds and instead led to decomposition products associated with dehydrofluorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluorophenylglycine have been studied through the Dutch resolution process, which involves the formation of mixed crystals with (+)-10-camphorsulfonic acid salts. This process allows for the resolution of racemic mixtures and provides insights into the solid solution behavior of these compounds. Techniques such as differential scanning calorimetry (DSC), X-ray crystal structure determination, and powder diffraction have been used to prove the solid solution behavior in the Dutch resolution, which is indicative of the compound's physical properties .
Scientific Research Applications
Biocatalysis and Enantioselectivity
(R)-4-Fluorophenylglycine has been studied for its potential in biocatalysis. A study demonstrated that whole cells of Nocardia corallina CGMCC 4.1037 could catalyze the stereo-inversion of (R)-4-fluorophenylglycine to its (S)-enantiomer, which is significant for producing enantiomerically pure compounds, a key aspect in pharmaceutical synthesis (Shi-we, 2015).
Synthesis of Chiral Phosphine Ligands
Phosphinophenyl derivatives of glycine and alanine, including those of 4-fluorophenylglycine, have been synthesized, which are crucial for creating chiral phosphine ligands used in asymmetric catalysis (Tepper, Stelzer, Häusler, & Sheldrick, 1997).
NMR Structure Analysis
4-Fluorophenylglycine (4F-Phg) has been used in 19F NMR studies for membrane-associated peptides. Its incorporation into peptides provides a sensitive label for studying peptide conformation and interaction, critical in understanding protein structures and functions (Afonin, Glaser, Berditchevskaia, Wadhwani, Gührs, Möllmann, Perner, & Ulrich, 2003).
Pharmaceutical Intermediate Synthesis
(R)-4-Fluorophenylglycine is a key intermediate in the synthesis of the drug Aprepitant. A study has developed a continuous production method for this intermediate using a packed bed bioreactor, which is significant for the efficient and scalable production of pharmaceuticals (Lin, Wu, Tang, Hao, Zheng, & Zheng, 2019).
properties
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00917028 | |
Record name | Amino(4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93939-74-3 | |
Record name | D-(-)-4-Fluorophenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93939-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-fluorophenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the deracemization process described in the paper?
A1: The research demonstrates a biocatalytic method for converting a racemic mixture of 4-Fluorophenylglycine [(RS)-4-Fluorophenylglycine] into the enantiomerically pure (S)-4-Fluorophenylglycine. This is significant because many pharmaceuticals and bioactive compounds require specific enantiomers for optimal activity. Traditional chemical synthesis often yields racemic mixtures, necessitating costly and complex separation processes. This biocatalytic approach, using whole cells of Nocardia corallina CGMCC 4.1037, provides a potentially more efficient and environmentally friendly method for producing the desired (S)-enantiomer. []
Q2: What are the key enzymes involved in this deracemization process, and how do they function?
A2: The research identifies two key enzymes within Nocardia corallina CGMCC 4.1037 that enable the deracemization of (RS)-4-Fluorophenylglycine:
- (R)-amino acid oxidase: This enzyme specifically oxidizes the unwanted (R)-4-Fluorophenylglycine to 4-fluorobenzoylformic acid. This step effectively removes the (R)-enantiomer from the mixture. []
- (S)-amino acid transferase: This enzyme then converts the 4-fluorobenzoylformic acid into the desired (S)-4-Fluorophenylglycine. This step not only generates the target enantiomer but also drives the overall equilibrium towards the (S)-enantiomer. []
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